Bcr-abl-IN-1
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Overview
Description
Bcr-abl-IN-1 is a small molecule inhibitor specifically designed to target the Bcr-Abl tyrosine kinaseThe Bcr-Abl fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcr-abl-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bcr-abl-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Bcr-abl-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Bcr-abl-IN-1 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The molecular targets of this compound include the Bcr-Abl fusion protein and other kinases that are part of the same signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.
Nilotinib: Another second-generation inhibitor designed to overcome resistance to imatinib.
Bosutinib: Targets both Bcr-Abl and Src family kinases, offering a different spectrum of activity.
Ponatinib: Effective against a wide range of Bcr-Abl mutants, including those resistant to other inhibitors.
Uniqueness of Bcr-abl-IN-1
This compound is unique due to its high potency and selectivity for the Bcr-Abl tyrosine kinase. It has been designed to overcome resistance mechanisms that limit the efficacy of other inhibitors. Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H21F4N5O |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31) |
InChI Key |
HNAIZJDQDDXEGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN |
Origin of Product |
United States |
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